molecular formula C17H17N3O3 B8727651 5-(Benzyloxy)-N-methoxy-N-methyl-1H-indazole-3-carboxamide

5-(Benzyloxy)-N-methoxy-N-methyl-1H-indazole-3-carboxamide

Cat. No. B8727651
M. Wt: 311.33 g/mol
InChI Key: IZSRMHIDALJEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-N-methoxy-N-methyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzyloxy)-N-methoxy-N-methyl-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-N-methoxy-N-methyl-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Benzyloxy)-N-methoxy-N-methyl-1H-indazole-3-carboxamide

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-methoxy-N-methyl-5-phenylmethoxy-1H-indazole-3-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-20(22-2)17(21)16-14-10-13(8-9-15(14)18-19-16)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

IZSRMHIDALJEPM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in a similar manner as described by F. Crestey et al., Tetrahedron 2007, 63, 419-428. To 5-(benzyloxy)-1H-indazole-3-carboxylic acid [177941-16-1](3.50 g, 13.1 mmol) in THF (70 mL) was added N,O-dimethylhydroxylamine (1.40 g, 14.4 mmol). The mixture was cooled to 0° C. before the addition of pyridine (2.30 mL, 28.7 mmol). The solution was stirred at 0° C. for 1.5 h, and then at RT for 1 h. Pyridine (2.10 mL, 26.1 mmol) and EDCl (5.00 g, 26.1 mmol) were added and the mixture was stirred at RT overnight. Water was added to the reaction mixture followed by extraction (×3) with CH2Cl2. The combined organics were washed with saturated aqueous NaHCO3 solution, dried (Phase separator) and concentrated to give the title compound. MS (LC/MS): 312.0 [M+H]+, 334.0 [M+Na]+, 645.1 [2M+Na]+, 310.0 [M−H]−; tR (HPLC conditions e): 4.44 min.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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